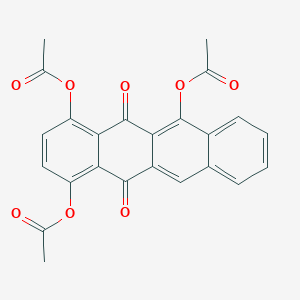
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is an organic compound with the molecular formula C24H16O8 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate typically involves the acetylation of 5,12-dioxo-5,12-dihydrotetracene. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,12-Dihydrotetracene: A closely related compound with similar structural features but lacking the acetate groups.
Tetracene: The parent compound, which is a polycyclic aromatic hydrocarbon with distinct electronic properties.
Naphthacene: Another related compound with a similar polycyclic structure.
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is unique due to the presence of three acetate groups, which significantly alter its chemical reactivity and potential applications. These functional groups make it more versatile in chemical synthesis and enhance its potential for biological activity compared to its non-acetylated counterparts.
Propiedades
| 73682-92-5 | |
Fórmula molecular |
C24H16O8 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(4,6-diacetyloxy-5,12-dioxotetracen-1-yl) acetate |
InChI |
InChI=1S/C24H16O8/c1-11(25)30-17-8-9-18(31-12(2)26)21-20(17)22(28)16-10-14-6-4-5-7-15(14)24(32-13(3)27)19(16)23(21)29/h4-10H,1-3H3 |
Clave InChI |
FTAASVJQYQNPKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C4=CC=CC=C4C=C3C2=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


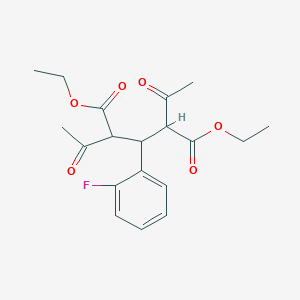
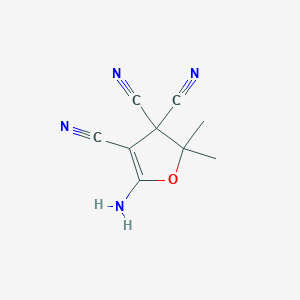

![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)


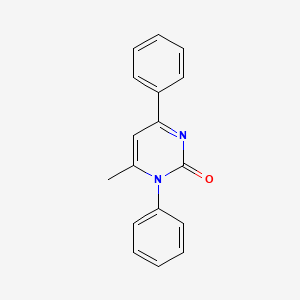
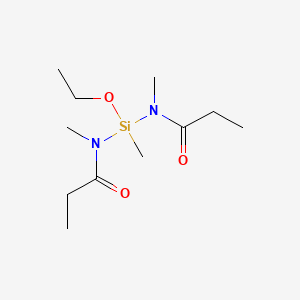
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
